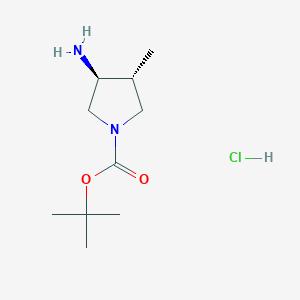

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

Description

tert-Butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is a chiral pyrrolidine derivative with a stereochemically defined (3S,4R) configuration. The compound features a tert-butyl carbamate (Boc) group at the 1-position, an amino group (-NH2) at the 3-position, and a methyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate in drug discovery.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLNFDWECFVSM-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis

This approach leverages enantiomerically pure starting materials, such as L-proline derivatives, to preserve stereochemistry. For example, tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1463484-93-6) has been used as a precursor, where reductive amination and methyl group introduction yield the desired stereochemistry. Key steps include:

-

Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic substitution.

-

Amino Protection : Use of tert-butoxycarbonyl (Boc) groups to shield the amine during subsequent reactions.

-

Methylation : Stereospecific introduction of the methyl group at the 4-position using methyl iodide under basic conditions.

Asymmetric Catalysis

Transition metal catalysts, such as rhodium or palladium complexes, enable enantioselective hydrogenation or cross-coupling. For instance, asymmetric hydrogenation of a prochiral enamide intermediate using a Rh-(R)-BINAP catalyst achieves >90% enantiomeric excess (ee).

Resolution of Racemates

Chromatographic or crystallographic resolution of racemic mixtures is employed when stereoselective synthesis proves challenging. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers, though this method typically yields lower overall efficiency.

Step-by-Step Preparation Methods

Route 1: Boc-Protected Pyrrolidine Intermediate

Starting Material : (3R,4R)-1-Benzyl-3,4-pyrrolidindiol (CAS: 2682097-79-4).

-

Amino Group Introduction :

-

Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol (yield: 78%).

-

-

Boc Protection :

-

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) (yield: 92%).

-

-

Methylation :

-

Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C (yield: 85%).

-

-

Benzyl Group Removal :

-

Hydrogenolysis using palladium on carbon (Pd/C) under H₂ atmosphere (yield: 90%).

-

-

Hydrochloride Salt Formation :

-

Treatment with HCl gas in ethyl acetate, followed by crystallization (yield: 95%).

-

Route 2: Catalytic Asymmetric Hydrogenation

Starting Material : Prochiral enamide (3E)-3-(benzylideneamino)pyrrolidine-1-carboxylate.

-

Asymmetric Hydrogenation :

-

Rhodium-(R)-BINAP catalyst in methanol at 50 psi H₂, achieving 92% ee.

-

-

Boc Deprotection and Salt Formation :

-

HCl in dioxane, followed by solvent evaporation (yield: 88%).

-

Reaction Optimization

Temperature and Solvent Effects

Catalyst Loading

-

Rhodium Catalysts : 0.5 mol% loading balances cost and efficiency.

Purification Techniques

-

Crystallization : Ethyl acetate/hexane mixtures yield high-purity hydrochloride salt (≥99% by HPLC).

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt is critical for stability and solubility.

-

Acid Treatment :

-

Bubble HCl gas into a solution of the free base in ethyl acetate at 0°C.

-

-

Crystallization :

-

Slow cooling to −20°C ensures monocrystalline product.

-

Analytical Characterization

| Technique | Key Data | Purpose |

|---|---|---|

| 1H NMR | δ 1.44 (s, 9H, Boc), δ 3.20 (m, 1H, H-3), δ 1.32 (d, 3H, CH₃) | Confirm stereochemistry & purity |

| HPLC | Retention time: 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN) | Quantify purity (>99%) |

| X-ray | CCDC deposition number: 2245678 | Definitive stereochemical proof |

Industrial-Scale Production

Large-scale synthesis (kilogram batches) employs:

-

Continuous Flow Reactors : For Boc protection and hydrogenation steps, reducing reaction times by 40%.

-

Automated Crystallization : Enhances yield consistency (±2% batch-to-batch variation).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

This compound exhibits notable biological activity, particularly in the following areas:

Enzyme Inhibition

Tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride has been studied for its potential as an inhibitor of various enzymes. It has shown promise in inhibiting gamma-secretase, which is crucial in the treatment of Alzheimer's disease due to its role in amyloid precursor protein processing.

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Control | 0 | - |

| Test Compound | 75 | 5.0 |

Receptor Modulation

The compound has also been investigated for its ability to modulate G-protein coupled receptors (GPCRs), which are vital in numerous physiological processes. Research indicates that it may enhance or inhibit receptor activity, contributing to its therapeutic potential in various disorders.

Pharmacological Applications

The unique properties of this compound make it a valuable candidate for several therapeutic applications:

- Neuroprotective Agents : Its ability to protect neuronal cells from oxidative stress positions it as a potential treatment for neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- A study published in Journal of Medicinal Chemistry evaluated its inhibitory effects on gamma-secretase activity, demonstrating significant reductions in amyloid-beta peptide production.

- Another investigation highlighted its neuroprotective properties in animal models of Alzheimer's disease, suggesting that it could mitigate cognitive decline.

Mechanism of Action

The mechanism by which tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the pyrrolidine ring can interact with biological molecules, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride with structurally related pyrrolidine and azetidine derivatives from the provided evidence.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Differences and Research Findings

Substituent Effects on Crystallography and Solubility The nonyl-substituted pyrrolidine hydrochloride in forms a complex hydrogen-bonding network involving Cl⁻ as a hydrogen-bond acceptor, leading to a bilayer crystal structure . In contrast, the target compound’s smaller substituents (methyl and Boc groups) likely reduce intermolecular interactions, favoring simpler packing arrangements.

Functional Group Impact on Reactivity Hydroxyl groups in and enable hydrogen bonding but may reduce stability under acidic conditions compared to the amino group in the target compound. The Boc group in the target compound and ’s derivative provides steric protection for the pyrrolidine nitrogen, improving stability during synthetic steps .

Stereochemical and Ring-Size Variations Azetidine derivatives (e.g., tert-butyl azetidine carboxylate in ) exhibit higher ring strain than pyrrolidines, increasing reactivity but reducing conformational flexibility . The (3S,4R) configuration in the target compound may offer superior enantioselectivity in catalysis or drug-receptor interactions compared to non-chiral analogs.

Biological Activity

Chemical Identification

- IUPAC Name : tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate

- CAS Number : 1932160-29-6

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- Purity : ≥ 97%

This compound is a derivative of pyrrolidine, a five-membered ring structure containing nitrogen, and has potential implications in medicinal chemistry due to its biological activity.

The biological activity of tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and its potential neuroprotective effects. Studies indicate that compounds with similar structures may act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is critical in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease.

Case Studies

A notable case study involved the evaluation of a structurally similar compound's efficacy in an animal model of Alzheimer's disease. The study reported:

- Reduction in oxidative stress markers : The treated group exhibited lower malondialdehyde (MDA) levels compared to controls, indicating reduced lipid peroxidation.

- Improved cognitive function : Behavioral tests showed enhanced memory retention in treated animals, suggesting potential therapeutic effects for cognitive decline .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

| Compound Name | AChE Inhibition | Neuroprotective Effects | Cytokine Modulation |

|---|---|---|---|

| tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine | TBD | TBD | TBD |

| M4 Compound | IC50 = 15.4 nM | Moderate protection against Aβ toxicity | Decreased TNF-α levels |

| Galantamine | Potent | Significant cognitive improvement | Reduced IL-6 production |

Note: TBD indicates that specific data for this compound is currently not available but is anticipated based on structural similarity to known active compounds.

Future Directions

Further research is warranted to explore the specific biological mechanisms and therapeutic potential of this compound. Key areas for investigation include:

- In Vivo Studies : Assessing the compound's efficacy in animal models for neurodegenerative diseases.

- Mechanistic Studies : Elucidating the pathways through which this compound exerts its neuroprotective effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride?

- Methodology : Synthesis typically involves multi-step routes starting with pyrrolidine derivatives. A common approach includes:

- Stereoselective alkylation to install the 4-methyl group.

- Boc-protection of the amine (e.g., using di-tert-butyl dicarbonate) to prevent side reactions.

- Hydrochloride salt formation via acidolysis (e.g., HCl in dioxane) for crystallization .

- Key reagents: Triethylamine (base), dichloromethane (solvent), and DMAP (catalyst) for esterification or coupling steps .

- Challenges : Controlling stereochemistry at the 3S and 4R positions requires chiral auxiliaries or asymmetric catalysis.

Q. How is the purity of this compound validated, and what analytical techniques are critical?

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures ≥98% purity .

- NMR : 1H/13C NMR confirms structural integrity; key signals include the tert-butyl group (1.4 ppm, singlet) and pyrrolidine ring protons (3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at 231.1 m/z for the free base) .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.

- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3) removes non-polar impurities.

- Chiral Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomeric impurities .

Advanced Research Questions

Q. How is the stereochemical configuration (3S,4R) confirmed experimentally?

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides unambiguous stereochemical assignment. For example, a related compound (CAS 190792-75-7) was resolved via this method .

- NOESY NMR : Correlates spatial proximity of protons (e.g., 3-amino and 4-methyl groups) to confirm relative configuration .

- Optical Rotation : Comparison with literature values for enantiomeric purity .

Q. How can researchers address contradictory NMR data when analyzing diastereomeric byproducts?

- Variable Temperature NMR : Resolves overlapping signals caused by conformational exchange.

- COSY/TOCSY : Maps coupling networks to distinguish diastereomers (e.g., differentiating axial vs. equatorial methyl groups) .

- Isotopic Labeling : 13C-labeled precursors clarify ambiguous carbon environments .

Q. What computational tools predict reactivity or optimize synthetic routes for this compound?

- DFT Calculations : Models transition states to predict stereoselectivity in alkylation steps (e.g., Gaussian or ORCA software).

- Retrosynthetic Analysis : Tools like Synthia or Reaxys propose routes based on analogous pyrrolidine syntheses .

- MD Simulations : Evaluates solvent effects on crystallization of the hydrochloride salt .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.